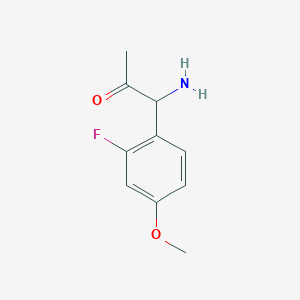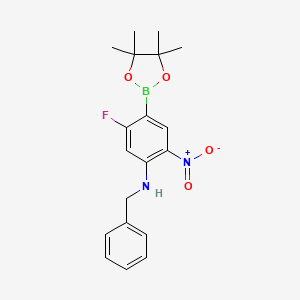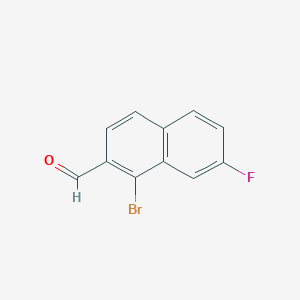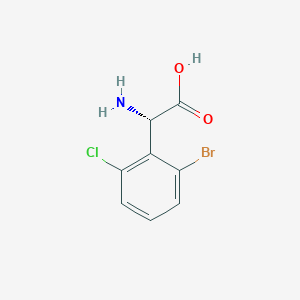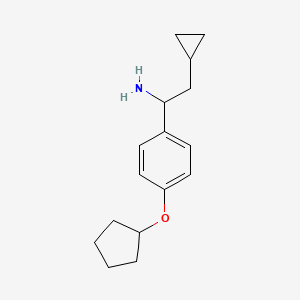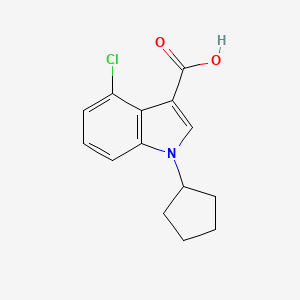
4-Chloro-1-cyclopentyl-1H-indole-3-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-1-cyclopentyl-1H-indole-3-carboxylic acid is a synthetic compound belonging to the indole family. Indoles are significant heterocyclic systems found in various natural products and drugs. This compound is characterized by its unique structure, which includes a chloro group, a cyclopentyl ring, and an indole core. The presence of these functional groups contributes to its diverse chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-1-cyclopentyl-1H-indole-3-carboxylic acid typically involves the Fischer indole synthesis. This method includes the reaction of cyclohexanone with phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions in methanol. The resulting tricyclic indole is then further processed to introduce the chloro and carboxylic acid groups .
Industrial Production Methods: Industrial production of this compound may involve large-scale Fischer indole synthesis with optimized reaction conditions to ensure high yield and purity. The process may include additional steps such as purification through crystallization or chromatography to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 4-Chloro-1-cyclopentyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea.
Major Products:
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted indole derivatives.
Applications De Recherche Scientifique
4-Chloro-1-cyclopentyl-1H-indole-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various indole derivatives with potential biological activities.
Biology: Studied for its role in modulating biological pathways and interactions with proteins.
Medicine: Investigated for its potential therapeutic properties, including anticancer, antiviral, and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-Chloro-1-cyclopentyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication, thereby exerting its therapeutic effects .
Comparaison Avec Des Composés Similaires
4-Chloro-1-cyclopentyl-1H-indole-3-carboxylic acid can be compared with other indole derivatives, such as:
1H-Indole-3-carboxylic acid: Lacks the chloro and cyclopentyl groups, resulting in different chemical and biological properties.
4-Chloro-1H-indole-3-carboxylic acid: Similar structure but without the cyclopentyl ring, leading to variations in reactivity and applications.
1-Cyclopentyl-1H-indole-3-carboxylic acid:
The unique combination of the chloro and cyclopentyl groups in this compound contributes to its distinct properties and makes it a valuable compound for various research and industrial applications .
Propriétés
Formule moléculaire |
C14H14ClNO2 |
|---|---|
Poids moléculaire |
263.72 g/mol |
Nom IUPAC |
4-chloro-1-cyclopentylindole-3-carboxylic acid |
InChI |
InChI=1S/C14H14ClNO2/c15-11-6-3-7-12-13(11)10(14(17)18)8-16(12)9-4-1-2-5-9/h3,6-9H,1-2,4-5H2,(H,17,18) |
Clé InChI |
JEBPHGXQCLPQKL-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(C1)N2C=C(C3=C2C=CC=C3Cl)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl (S)-2,6-difluoro-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate](/img/structure/B13048103.png)
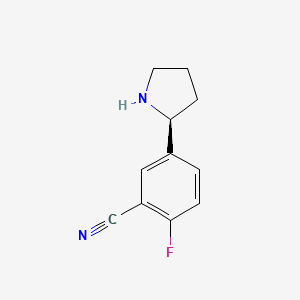
![4-(6-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)imidazo[1,2-A]pyridin-3-YL)morpholine](/img/structure/B13048115.png)
![(2s)-2-Amino-2-benzo[d]furan-2-ylethan-1-ol](/img/structure/B13048119.png)


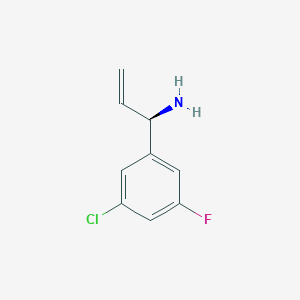

![(Z)-1-(2-methylpropane-2-sulfonyl)-N-[4-(methylsulfanyl)phenyl]methanecarbohydrazonoylcyanide](/img/structure/B13048157.png)
